![molecular formula C12H15NOS B2664538 N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide CAS No. 2411315-34-7](/img/structure/B2664538.png)
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide, also known as MSEA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MSEA belongs to the family of chalcones, which are natural or synthetic compounds with a characteristic chemical structure that has been associated with various biological activities. In
Mecanismo De Acción
The mechanism of action of N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the Nrf2-Keap1 pathway, which is responsible for the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for in vitro and in vivo studies. This compound has also been found to have low toxicity, which is important for the safety of researchers and animals involved in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited stability, which can affect its potency and efficacy over time.
Direcciones Futuras
For the scientific research of N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide include investigating its potential as a therapeutic agent, optimizing its synthesis, elucidating its mechanism of action, and developing novel analogs.
Métodos De Síntesis
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide can be synthesized through a multistep reaction that involves the condensation of 2-acetylthiophene with 2-bromopropene, followed by the reaction of the resulting intermediate with 4-aminostyrene. The final product is obtained through the dehydration of the intermediate with the use of a strong acid catalyst. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has exhibited cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-[2-(2-methylsulfanylethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-12(14)13-11-7-5-4-6-10(11)8-9-15-2/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVLABJKCOVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=CC=CC=C1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
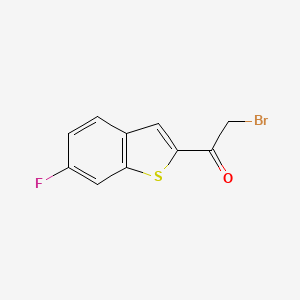
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2664459.png)
![6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2664461.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)
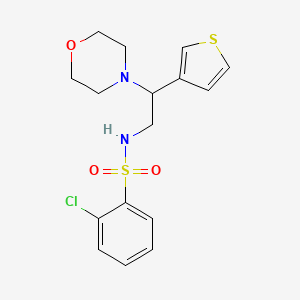
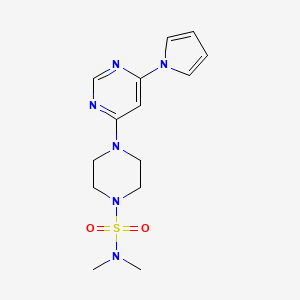
![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)
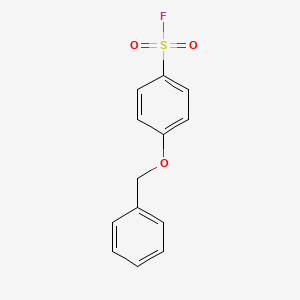
![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)
![2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2664473.png)
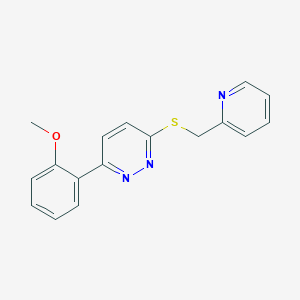
![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)
